Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride

basicity modulation pKa engineering drug design

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride (CAS 1315592-34-7, free base; hydrochloride salt) is a fluorinated pyrrolidine derivative that combines a benzyl carbamate (Cbz) protecting group at N1, a free primary amine at C4, and a gem-difluoro substitution at C3. The hydrochloride salt form enhances aqueous solubility and solid-state handling relative to the free base.

Molecular Formula C12H15ClF2N2O2
Molecular Weight 292.71 g/mol
Cat. No. B13464666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride
Molecular FormulaC12H15ClF2N2O2
Molecular Weight292.71 g/mol
Structural Identifiers
SMILESC1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)N.Cl
InChIInChI=1S/C12H14F2N2O2.ClH/c13-12(14)8-16(6-10(12)15)11(17)18-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,15H2;1H
InChIKeyDNAVLVCRAVKOBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-Amino-3,3-Difluoropyrrolidine-1-Carboxylate Hydrochloride: A Cbz-Protected, Gem-Difluorinated Pyrrolidine Building Block for Rational Medicinal Chemistry


Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride (CAS 1315592-34-7, free base; hydrochloride salt) is a fluorinated pyrrolidine derivative that combines a benzyl carbamate (Cbz) protecting group at N1, a free primary amine at C4, and a gem-difluoro substitution at C3 . The hydrochloride salt form enhances aqueous solubility and solid-state handling relative to the free base . This compound belongs to the class of fluorinated heterocyclic amine building blocks whose physicochemical properties — pKa, LogP, and intrinsic microsomal clearance — have been systematically characterized across mono- and difluorinated azetidine, pyrrolidine, and piperidine series, establishing it as a valuable intermediate for rational optimization in early drug discovery .

Why Benzyl 4-Amino-3,3-Difluoropyrrolidine-1-Carboxylate Hydrochloride Cannot Be Replaced by Boc-Protected, Non-Fluorinated, or Mono-Fluorinated Pyrrolidine Analogs


The target compound integrates four structural features — Cbz N-protection, free 4-NH₂, gem-difluoro substitution at C3, and hydrochloride salt stoichiometry — that are not simultaneously present in any single commercially available comparator. Substituting the Cbz group for a Boc group (e.g., tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate) eliminates the orthogonal deprotection compatibility with acid-labile protecting groups required in multi-step convergent syntheses [1]. Replacing the gem-difluoro motif with hydrogen or mono-fluoro at C3 (e.g., benzyl 4-aminopyrrolidine-1-carboxylate or benzyl 4-amino-3-fluoropyrrolidine-1-carboxylate) fundamentally alters the amine basicity by several pKa units, compromising both metabolic stability and membrane permeability in downstream drug candidates . Using the free base instead of the hydrochloride salt sacrifices aqueous solubility and long-term storage stability, introducing unnecessary weighing and formulation variability . Each substitution degrades a distinct, quantifiable property dimension, making simple analog interchange scientifically unsound.

Quantitative Differentiation Evidence for Benzyl 4-Amino-3,3-Difluoropyrrolidine-1-Carboxylate Hydrochloride Versus Closest Analogs


Basicity Modulation: Gem-Difluorination Reduces Pyrrolidine Nitrogen pKa by Approximately 4.4 Units Relative to Unsubstituted Pyrrolidine, Tuning Physiological Protonation State

The gem-difluoro substitution at the C3 position of the pyrrolidine ring exerts a cumulative electron-withdrawing inductive effect that substantially lowers the basicity of the ring nitrogen. The conjugate acid of 3,3-difluoropyrrolidine (free base) exhibits a predicted pKa of 6.86 ± 0.10, compared to approximately 11.3 for unsubstituted pyrrolidine and 8.68 ± 0.10 for 3-fluoropyrrolidine . This represents a ΔpKa of approximately –4.44 versus the non-fluorinated scaffold. When formulated as the hydrochloride salt, the effective pKa shifts further to approximately 1.9 , confirming a profoundly attenuated basicity that, at physiological pH, results in predominantly monocationic or neutral character — a property systematically exploited to enhance membrane permeability and oral bioavailability in nNOS and DPP-4 inhibitor programs [1].

basicity modulation pKa engineering drug design

Orthogonal Protection Design: Cbz Group Enables Hydrogenolysis-Mediated Deprotection Fully Orthogonal to Acid-Labile Boc, Facilitating Convergent Multi-Step Synthesis

The Cbz (benzyloxycarbonyl) protecting group at the N1 position of the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) [1]. In contrast, the tert-butoxycarbonyl (Boc) protecting group present in the closest direct analog — tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (CAS 1408074-83-8) — is removed by mild acidolysis (e.g., TFA in DCM) [2]. This mechanistic orthogonality means that a Cbz-protected intermediate can be carried through strongly acidic reaction steps (e.g., Boc deprotection, amide coupling with HATU, TFA-mediated global deprotection) without premature cleavage, whereas a Boc-protected analog would be lost . In practice, the Cbz/Boc orthogonal pair allows sequential, staged deprotection in the same molecule: Boc can be removed with acid while Cbz remains intact, and Cbz can subsequently be removed by hydrogenolysis without affecting acid-stable functionalities [3].

orthogonal protection Cbz vs Boc multi-step synthesis

Hydrochloride Salt Advantage: Stoichiometric HCl Form Provides Aqueous Solubility and Solid-State Stability Superior to the Free Base, Facilitating Automated Synthesis and Biological Assay Compatibility

The target compound is supplied as the hydrochloride salt, a deliberate salt form that confers handling, solubility, and stability advantages over the corresponding free base. For the 3,3-difluoropyrrolidine scaffold, the hydrochloride salt (CAS 163457-23-6) exhibits a melting point of 133–136 °C and is described as 'highly soluble in water and organic solvents,' in contrast to the free base which is a volatile liquid (bp 84.4 °C) with lower aqueous solubility . In the broader pyrrolidine derivative class, hydrochloride salt formation has been quantitatively shown to increase aqueous solubility by 12-fold (from 0.8 mg/mL to 9.6 mg/mL at pH 7) and extend solid-state stability under accelerated conditions (40 °C/75% RH, ≥6 months without decomposition) . The salt form also enables accurate weighing in sub-milligram quantities for parallel synthesis and high-throughput experimentation, where the hygroscopic or liquid nature of free bases introduces unacceptable dispensing errors [1].

salt selection aqueous solubility solid-state stability

Intrinsic Metabolic Stability: The Gem-Difluoro Motif Blocks Cytochrome P450 Oxidation at C3, Confirming High Microsomal Stability Across the Fluorinated Pyrrolidine Series

A comprehensive systematic study by Melnykov et al. (2023) measured intrinsic microsomal clearance across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, demonstrating high metabolic stability for all difluorinated pyrrolidine compounds studied, with the single exception of the 3,3-difluoroazetidine derivative . The C-F bond dissociation energy (~485 kJ/mol) at the gem-difluoro center effectively blocks cytochrome P450-mediated oxidative metabolism at the C3 position, a primary metabolic soft spot in unsubstituted pyrrolidines . This is mechanistically consistent: fluorine atoms at C3 prevent the initial hydrogen atom abstraction required for CYP oxidation, while the geminal arrangement ensures that metabolic switching to alternative sites is sterically and electronically disfavored [1]. The practical consequence is that drug candidates incorporating the 3,3-difluoropyrrolidine scaffold exhibit reduced intrinsic clearance and extended half-life compared to non-fluorinated analogs [2].

metabolic stability CYP450 blockade intrinsic clearance

Procurement-Relevant Application Scenarios for Benzyl 4-Amino-3,3-Difluoropyrrolidine-1-Carboxylate Hydrochloride


DPP-4 Inhibitor Lead Optimization Requiring Nanomolar Potency with High Selectivity Over DPP-8, DPP-9, and FAP

The (S)-3,3-difluoropyrrolidine scaffold has been validated in multiple DPP-4 inhibitor series, delivering compounds with IC₅₀ values in the low nanomolar range (e.g., 6.3 nM and 13 nM for advanced leads) and >200-fold selectivity over DPP-8, DPP-9, and related serine proteases [1]. The target compound, as a Cbz-protected 4-amino-3,3-difluoropyrrolidine, provides the critical gem-difluoro pharmacophore in a form amenable to late-stage amide coupling at the 4-NH₂ position following Cbz deprotection [2]. The orthogonal Cbz/Boc protection strategy is particularly advantageous when constructing triazol-substituted prolyl-difluoropyrrolidine hybrids, where sequential deprotection of multiple amine functionalities is required . The hydrochloride salt ensures the building block can be accurately weighed and dissolved for amide coupling under anhydrous conditions without introducing water from hygroscopic free base forms .

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Programs Targeting Oral Bioavailability Through pKa Modulation

The gem-difluoro substitution at C3 reduces the pyrrolidine nitrogen pKa from ~11.3 to 6.86, shifting the protonation equilibrium at physiological pH and enabling monocationic character that enhances membrane permeability [1]. This principle was directly validated in a series of nNOS inhibitors where the gem-difluorinated compound achieved 22% rat oral bioavailability versus essentially 0% for the non-fluorinated parent [2]. The target compound's 4-amino group serves as a conjugation handle for attaching the inhibitor pharmacophore, while the Cbz group protects the pyrrolidine nitrogen during synthetic manipulations that would otherwise be incompatible with a free secondary amine . The hydrochloride salt form further simplifies handling in multi-step sequences that involve both aqueous and organic phases .

Convergent Multi-Step Synthesis of Bifunctional Molecules Requiring Orthogonal Amine Protection (Cbz/Boc Pair)

When constructing molecules that contain two or more amine functionalities requiring staged deprotection, the Cbz/Boc orthogonal pair is a gold-standard strategy [1]. The target compound provides the Cbz-protected difluoropyrrolidine fragment, which can be coupled through its free 4-NH₂ group to an advanced intermediate bearing a Boc-protected amine. Subsequent TFA treatment removes the Boc group while leaving the Cbz intact; final hydrogenolysis unmasks the pyrrolidine nitrogen for further functionalization [2]. This sequential deprotection logic is precluded if the Boc-protected analog (tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate) is used, as both protecting groups would be acid-labile and could not be differentiated . The hydrochloride salt's crystalline nature ensures accurate stoichiometry in amide coupling steps, avoiding the dispensing variability associated with liquid or hygroscopic free bases .

Fluorinated Fragment Library Construction for ¹⁹F NMR-Based Screening and Metabolic Stability Profiling

The gem-difluoro motif provides a distinctive ¹⁹F NMR signature that can be exploited in fragment-based drug discovery for both binding detection (¹⁹F T₂/CPMG experiments) and metabolic fate tracking [1]. The target compound, with its free 4-NH₂ handle, can be directly ligated to diverse carboxylic acid fragments via amide coupling without additional deprotection steps, enabling rapid library generation [2]. The metabolic stability imparted by the 3,3-difluoro substitution means that fragment hits incorporating this scaffold are less likely to be rapidly cleared, increasing the probability that initial hits can be progressed without extensive re-engineering . The hydrochloride salt form guarantees aqueous solubility suitable for biochemical assay conditions without requiring DMSO concentrations that could denature target proteins .

Quote Request

Request a Quote for Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.